O-Phosphono-L-serine hydrate
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Overview
Description
O-Phosphono-L-serine hydrate is a phosphorylated derivative of the amino acid L-serine. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its involvement in the serine synthesis pathway and its function as an agonist at group III metabotropic glutamate receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Phosphono-L-serine hydrate can be synthesized through the phosphorylation of L-serine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the phosphorylated product .
Industrial Production Methods
In industrial settings, the production of this compound may involve enzymatic phosphorylation processes. These methods utilize enzymes such as phosphoserine phosphatase to catalyze the phosphorylation of L-serine. This approach is advantageous due to its specificity and efficiency in producing high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
O-Phosphono-L-serine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phosphorylated group to a hydroxyl group.
Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted phosphoserine compounds .
Scientific Research Applications
O-Phosphono-L-serine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phosphorylated compounds.
Biology: The compound is involved in the study of metabolic pathways and enzyme functions.
Medicine: Research on this compound focuses on its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the development of bone cements and other biomaterials due to its adhesive properties.
Mechanism of Action
O-Phosphono-L-serine hydrate exerts its effects by acting as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). It mimics the phosphatidylserine head group and modulates the activity of these receptors, leading to various cellular responses. The compound also inhibits the proliferation of microglia and enhances neuronal differentiation .
Comparison with Similar Compounds
Similar Compounds
- L-Serine O-phosphate
- L-2-Amino-3-hydroxypropanoic acid 3-phosphate
- Phosphoserine
Uniqueness
O-Phosphono-L-serine hydrate is unique due to its specific agonistic activity at group III metabotropic glutamate receptors and its role in modulating neuronal differentiation and microglial activity. This distinguishes it from other phosphorylated serine derivatives that may not exhibit the same level of specificity or biological activity .
Properties
Molecular Formula |
C3H10NO7P |
---|---|
Molecular Weight |
203.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-phosphonooxypropanoic acid;hydrate |
InChI |
InChI=1S/C3H8NO6P.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H2/t2-;/m0./s1 |
InChI Key |
VEZNQCMHECMQMW-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)O.O |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O.O |
Origin of Product |
United States |
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